Cefpodoxime

描述

Cefpodoxime is an oral third generation cephalosporin antibiotic with effectiveness against most Gram positive and Gram negative bacteria. Commonly used to treat acute otitis media, pharyngitis, and sinusitis, this compound proxetil is a prodrug which is absorbed and de-esterified by the intestinal mucosa to this compound.

This compound is a third generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. This compound's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, this compound inhibits bacterial septum and cell wall synthesis formation.

A third-generation cephalosporin antibiotic. This compound contains a methoxy group at C-3 of its cephalosporin core.

作用机制

Target of Action

Cefpodoxime, a third-generation cephalosporin antibiotic, primarily targets bacterial cell walls . It is effective against most Gram-positive and Gram-negative bacteria, with notable exceptions including Pseudomonas aeruginosa, Enterococcus, and Bacteroides fragilis . The primary targets of this compound are the penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of peptidoglycan, the primary constituent of bacterial cell walls .

Mode of Action

This compound acts by inhibiting cell wall synthesis. The active metabolite of this compound binds preferentially to penicillin-binding protein 3 (PBP3), which inhibits the production of peptidoglycan . This disruption in the cell wall structure leads to osmotic instability and eventually, bacterial cell death .

Pharmacokinetics

This compound has an oral bioavailability of approximately 50%, which is increased when taken with food . It undergoes minimal metabolism, with this compound proxetil being metabolized to this compound by the liver . The drug is primarily excreted unchanged by the kidneys . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of bacterial cell wall synthesis, leading to cell death . This makes it effective in treating various bacterial infections, including acute otitis media, pharyngitis, sinusitis, and gonorrhea .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability . Furthermore, the drug’s effectiveness can be reduced by certain extended-spectrum beta-lactamases, which can inactivate this compound . Additionally, the drug’s elimination half-life can be prolonged in cases of renal failure .

生化分析

Biochemical Properties

Cefpodoxime is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite . The bactericidal activity of this compound results from its inhibition of cell wall synthesis . The active metabolite of this compound binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .

Cellular Effects

This compound exerts its effects on various types of cells by inhibiting the synthesis of their cell walls, leading to bacterial death . It is active against most Gram-positive and Gram-negative bacteria . It is inactivated by certain extended-spectrum beta-lactamases .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cell wall synthesis . The active metabolite of this compound binds preferentially to penicillin-binding protein 3 . This binding inhibits the production of peptidoglycan, a key component of bacterial cell walls, leading to the death of the bacteria .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . The most commonly reported side effects are vomiting, decreased appetite, diarrhea, and/or lethargy . It is important to give this antibiotic as long as the veterinarian has prescribed, even if the animal seems better .

Metabolic Pathways

This compound proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, this compound . It is excreted by the kidneys, unchanged

Transport and Distribution

This compound is absorbed from the gastrointestinal tract and de-esterified to its active metabolite . It reaches adequate levels exceeding the minimum inhibitory concentration in most body fluids . It is excreted by the kidneys, unchanged .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization within human or animal cells. It functions by interacting with bacterial cells, specifically by binding to penicillin-binding protein 3 in the bacterial cell wall

生物活性

Cefpodoxime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is primarily used to treat various bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against different pathogens, and clinical applications.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), particularly PBP 3, which interferes with the production of peptidoglycan, an essential component of the bacterial cell wall. This leads to cell lysis and death of the bacteria. Notably, this compound is stable against many beta-lactamases, enzymes produced by bacteria that can inactivate other beta-lactam antibiotics, making it effective against certain resistant strains .

Antibacterial Spectrum

This compound demonstrates significant activity against a variety of pathogens. Below is a summary table of its Minimum Inhibitory Concentrations (MICs) against selected bacterial strains:

| Bacterial Strain | MIC (mg/L) | Activity |

|---|---|---|

| Streptococcus pneumoniae | ≤ 0.015 | Highly susceptible |

| Haemophilus influenzae | ≤ 1 | Susceptible |

| Escherichia coli (non-beta-lactamase) | ≤ 1 | Susceptible |

| Klebsiella spp. | ≤ 1 | Susceptible |

| Moraxella catarrhalis | ≤ 1 | Susceptible |

| Staphylococcus aureus | < 2 | Generally susceptible |

| Pseudomonas aeruginosa | > 32 | Resistant |

| Enterococcus spp. | > 32 | Resistant |

This compound is particularly effective against respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, making it a valuable option for treating community-acquired respiratory infections .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating various infections:

- Respiratory Tract Infections: this compound has shown good efficacy in treating acute otitis media (AOM), sinusitis, and tonsillopharyngitis. In comparative trials, it was found to be as effective as other established antibiotics like amoxicillin and ceftriaxone .

- Urinary Tract Infections: Its broad-spectrum activity makes this compound suitable for empirical treatment of uncomplicated urinary tract infections caused by susceptible organisms .

- Skin and Soft Tissue Infections: this compound's enhanced antistaphylococcal activity distinguishes it from other oral cephalosporins, allowing it to be used effectively for skin infections .

Resistance Patterns

Despite its effectiveness, the emergence of bacterial resistance remains a concern. Studies indicate that while this compound is stable against many common beta-lactamases, certain extended-spectrum beta-lactamases (ESBLs) can inactivate it. Therefore, susceptibility testing is recommended before treatment in cases where resistance is suspected .

Case Studies

Several case studies highlight the clinical application of this compound:

- Case Study in Respiratory Infections: A study involving patients with community-acquired pneumonia showed that those treated with this compound had similar outcomes to those treated with intravenous ceftriaxone, indicating its effectiveness as an oral alternative .

- Urinary Tract Infection Management: In a clinical setting, this compound was successfully used to treat recurrent urinary tract infections in pediatric patients who were resistant to first-line treatments .

- Comparative Effectiveness: A comparative analysis found that this compound was as effective as higher-frequency dosing regimens of other antibiotics while providing the convenience of twice-daily administration .

科学研究应用

Clinical Applications

Cefpodoxime is primarily indicated for the treatment of infections caused by susceptible bacteria. Its broad-spectrum activity makes it effective against both Gram-positive and Gram-negative organisms.

Respiratory Tract Infections

This compound has demonstrated significant efficacy in treating community-acquired respiratory tract infections (RTIs). Clinical studies indicate its effectiveness against pathogens such as:

- Streptococcus pneumoniae

- Haemophilus influenzae

- Moraxella catarrhalis

In vitro studies have shown that this compound exhibits good activity against these pathogens, making it a viable alternative when traditional treatments (like penicillins and macrolides) are less effective due to resistance issues .

Urinary Tract Infections (UTIs)

This compound is also used to treat uncomplicated UTIs caused by susceptible strains of bacteria, including:

- Escherichia coli

- Klebsiella spp.

A study highlighted that this compound's stability against certain beta-lactamases allows it to remain effective where other antibiotics fail .

Skin and Soft Tissue Infections

This compound has been utilized in treating skin and soft tissue infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes. Its bactericidal action through cell wall synthesis inhibition makes it suitable for these types of infections .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics. After oral administration, it achieves significant concentrations in tissues, including lung tissue, which is critical for treating respiratory infections.

Pharmacokinetic Data

- Maximum Concentration (Cmax) : Achieved within 3 hours post-dosing.

- Tissue Penetration : this compound penetrates well into lung tissue, with sustained concentrations exceeding the minimum inhibitory concentration (MIC) for relevant pathogens for several hours post-administration .

Pharmacodynamic Insights

Pharmacodynamic modeling has revealed that this compound has a higher bacteriological potency against certain strains compared to other antibiotics like cefixime. The EC50 values indicate that this compound is particularly effective against S. pneumoniae strains .

Resistance Patterns

Despite its efficacy, the emergence of bacterial resistance remains a concern. This compound is susceptible to hydrolysis by certain extended-spectrum beta-lactamases (ESBLs), which can limit its effectiveness in some cases.

Resistance Mechanisms

- Hydrolysis by beta-lactamase enzymes.

- Alteration of penicillin-binding proteins (PBPs).

- Decreased permeability of bacterial cell membranes .

Case Studies and Research Findings

Several studies have documented the clinical outcomes associated with this compound use:

属性

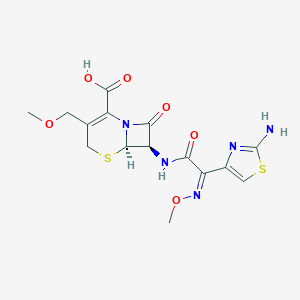

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUSVOMTXWRGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861021 | |

| Record name | 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80210-62-4 | |

| Record name | (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino}-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cefpodoxime?

A1: this compound is a third-generation cephalosporin antibiotic. [] It acts by inhibiting bacterial cell wall synthesis. [] this compound binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the formation of the bacterial cell wall, leading to cell death. []

Q2: How is this compound absorbed and metabolized?

A2: this compound is administered orally as a prodrug, this compound proxetil. [, , , ] Upon absorption from the proximal intestine, non-specific esterases hydrolyze the prodrug, releasing the active metabolite, this compound. []

Q3: Does food intake affect the absorption of this compound?

A3: While food may delay the time to reach peak concentration (Tmax) of this compound, it does not significantly affect the extent of absorption. [] Therefore, this compound proxetil oral suspension can be administered without regard to meals in children. []

Q4: Does this compound penetrate well into tissues?

A5: Yes, this compound exhibits good tissue penetration. Studies have demonstrated concentrations exceeding the MIC for common skin pathogens in both plasma and skin blister fluid after oral administration of this compound proxetil. [] Research in rats indicated a higher affinity of this compound for tissues compared to blood. []

Q5: What types of infections is this compound used to treat?

A7: this compound is effective against a broad range of gram-positive and gram-negative bacteria. [] It is commonly used to treat:* Respiratory tract infections, including acute otitis media, sinusitis, pharyngitis, bronchitis, and community-acquired pneumonia. [, , , , , ]* Urinary tract infections. [, , , , ]* Skin and soft tissue infections. [, , , , ]

Q6: How does the clinical efficacy of this compound compare to other antibiotics?

A8: Clinical trials have demonstrated that this compound exhibits similar efficacy to:* Amoxicillin, Cefaclor, Amoxicillin/Clavulanate, and Penicillin V in treating respiratory and urinary tract infections. []* Cefixime in treating acute otitis media. [] * Cefaclor in treating acute exacerbations of chronic obstructive pulmonary disease (COPD). []

Q7: Is this compound a suitable treatment option for typhoid fever?

A10: In vitro studies indicate that this compound possesses excellent activity against Salmonella enterica serotype Typhi, including multidrug-resistant strains. [] This suggests its potential as an alternative treatment for typhoid fever, particularly in children where fluoroquinolone use raises concerns. [] Clinical trials in endemic regions like Pakistan and Bangladesh have also shown this compound to be highly efficacious for treating typhoid fever. []

Q8: What is the safety profile of this compound?

A11: this compound is generally well-tolerated. [, , , ] The most common adverse effects are gastrointestinal, such as diarrhea, nausea, and abdominal discomfort. [, , , , ]

Q9: What is being done to improve the dissolution and bioavailability of this compound?

A9: Several strategies are being explored to enhance the dissolution and bioavailability of this compound proxetil, including:

- Solid dispersions: Formulating this compound proxetil with carriers like PEG 6000 or Soluplus has been shown to significantly improve its dissolution rate. [, ] This is likely due to the conversion of the drug from its crystalline form to an amorphous form, which exhibits higher solubility. [, ]

- Submicron emulsion solid preparations: Utilizing micro-emulsification technology during the formulation process can improve the stability and dissolution rate of this compound proxetil. [] This leads to enhanced bioavailability and makes it particularly suitable for treating conditions like osteomyelitis of jaws. []

Q10: What analytical techniques are used to measure this compound concentrations?

A10: Various analytical methods are employed to quantify this compound concentrations in different matrices:

- Microbiological assays: These assays are widely used for determining this compound concentrations in biological fluids like plasma, serum, and dialysate. [, , ]

- High-performance liquid chromatography (HPLC): This versatile technique, often coupled with UV detection, offers high sensitivity and selectivity for measuring this compound levels in plasma and pharmaceutical formulations. [, , , , , ]

- UV/Visible spectrophotometry: This method is primarily used for in vitro drug interaction studies and the analysis of this compound in pharmaceutical formulations. [, , ]

- Derivative Spectrophotometry: This method is particularly useful for analyzing this compound in complex mixtures like combined tablet formulations. It relies on measuring the absorbance of the drug at its zero-crossing point, where the absorbance of other components is minimal, thus improving selectivity. []

Q11: How are analytical methods for this compound validated?

A16: Analytical methods for quantifying this compound undergo rigorous validation procedures following guidelines set by organizations like the International Council for Harmonization (ICH) and the United States Pharmacopeia (USP). [] Key validation parameters include:

- Linearity: Assessing the method's ability to generate results directly proportional to the analyte concentration within a given range. [, , ]

- Accuracy: Determining the closeness of measured values to the true value, often expressed as percentage recovery. [, , ]

- Precision: Evaluating the agreement between replicate measurements, typically represented by the relative standard deviation (RSD). [, , ]

- Specificity: Ensuring the method can accurately measure the analyte in the presence of potential interfering substances. [, ]

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest analyte concentrations that can be reliably detected and quantified, respectively. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。